2-Bromo-4-chloro-N-Boc-pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrClN2O2 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-4-chloropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15) |
InChI Key |
LSCPQOFXLDECJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 Chloro N Boc Pyridin 3 Amine
Precursor Synthesis and Starting Material Considerations
The foundation of the synthesis lies in the preparation of a suitably substituted pyridine (B92270) precursor. This section details the methodologies for obtaining the key 2-bromo-4-chloropyridine intermediate and the subsequent introduction of the essential amino group.
Synthesis of Halogenated Pyridine Precursors
The creation of the 2-bromo-4-chloropyridine scaffold is a critical first step. The regioselective introduction of two different halogen atoms onto a pyridine ring requires specific synthetic strategies.
The direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which often necessitates harsh reaction conditions. However, various methods have been developed to achieve regioselectivity. Electrophilic aromatic substitution reactions on pyridine are generally difficult and often lead to a mixture of products. Therefore, more controlled methods are typically employed, often starting with pre-functionalized pyridines.
One common strategy involves the use of pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent removal of the N-oxide group provides the halogenated pyridine. Another powerful technique is the "halogen dance" reaction, where a halogen atom can be isomerized to a different position on the pyridine ring under the influence of a strong base.
The synthesis of 2-bromo-4-chloropyridine often commences from a readily available aminopyridine derivative, leveraging diazotization and Sandmeyer-type reactions. A common precursor is 2-amino-4-chloropyridine. This compound can be brominated at the 5-position, followed by a diazotization reaction to replace the amino group with a second halogen.
Alternatively, a Sandmeyer-type reaction can be employed starting from 2-chloro-4-aminopyridine. This approach involves the diazotization of the amino group in the presence of a bromide source to introduce the bromine atom at the 4-position.
| Starting Material | Reagents | Key Transformation | Product |
| 2-Amino-4-chloropyridine | 1. N-Bromosuccinimide 2. Diazotizing agent | Bromination followed by diazotization | 5-Bromo-2,4-dichloropyridine |
| 2-Chloro-4-aminopyridine | HBr, Br₂, NaNO₂ | Sandmeyer-type reaction | 2-Bromo-4-chloropyridine |
Methods for Introducing the Pyridin-3-amine Moiety
With the 2-bromo-4-chloropyridine scaffold in hand, the next critical step is the introduction of an amino group at the 3-position. This can be achieved through a nitration-reduction sequence or via direct amination strategies.
Direct amination of dihalogenated pyridines can be challenging due to the potential for multiple substitution products. However, under controlled conditions, it is possible to achieve selective amination. One approach involves the amination of 2,4-dibromopyridine-N-oxide with ammonia, followed by a reduction reaction to yield 2-amino-4-bromopyridine google.com. While not directly applicable to the target molecule, this illustrates the principle of using an N-oxide to facilitate amination.
A more common and versatile strategy for introducing the amino group at a specific position is through the nitration of the pyridine ring, followed by the reduction of the resulting nitro group. For the synthesis of 2-bromo-4-chloro-pyridin-3-amine, this would involve the regioselective nitration of 2-bromo-4-chloropyridine to yield 2-bromo-4-chloro-3-nitropyridine. The subsequent reduction of the nitro group provides the desired 3-aminopyridine (B143674) derivative. The reduction of nitro-pyridines can be accomplished using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation google.com.
| Intermediate | Reagents | Key Transformation | Product |
| 2-Bromo-4-chloro-3-nitropyridine | e.g., Fe/HCl or SnCl₂ | Reduction of nitro group | 2-Bromo-4-chloro-pyridin-3-amine |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds wikipedia.orgorganic-chemistry.org. This reaction has been successfully applied to the amination of halopyridines researchgate.netresearchgate.netrug.nl. In the context of dihalogenated pyridines, such as 2,4-dichloropyridine, regioselective amination can be achieved researchgate.net. The reactivity of the halogen atoms often dictates the site of amination, with iodine being more reactive than bromine, which is in turn more reactive than chlorine.
For a substrate like 2-bromo-4-chloropyridine, the Buchwald-Hartwig amination would be expected to occur preferentially at the more reactive C-Br bond. However, achieving selective amination at the 3-position of a 2,4-dihalopyridine via a direct C-H amination or by displacing a different leaving group at that position would require a more specialized approach and is not the most commonly reported route for this specific substitution pattern. The more established method remains the nitration and subsequent reduction pathway.
| Substrate | Amine Source | Catalyst/Ligand | Base | Product |
| Aryl Halide | Primary or Secondary Amine | Palladium catalyst (e.g., Pd(OAc)₂) / Phosphine (B1218219) ligand (e.g., Xantphos) | Strong base (e.g., Cs₂CO₃) | Aryl Amine |
This table represents a general Buchwald-Hartwig amination reaction and would need to be adapted for the specific case of 2-bromo-4-chloropyridine.
The final step in the synthesis of the target compound is the protection of the newly introduced amino group with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the 2-bromo-4-chloro-pyridin-3-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as triethylamine or 4-dimethylaminopyridine (DMAP), in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran organic-chemistry.orgfishersci.co.ukgoogle.com.
Nucleophilic Aromatic Substitution (SNAr) for Amine Introduction
The introduction of an amino group onto a pyridine ring, particularly one substituted with electron-withdrawing groups like halogens, is often achieved through Nucleophilic Aromatic Substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. For the synthesis of pyridin-3-amines, a dihalopyridine precursor can be reacted with an ammonia equivalent.
The reactivity of halopyridines towards nucleophilic substitution is dependent on the position of the halogen and the presence of other activating groups. Halogens at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic attack than those at the 3-position. The SNAr mechanism involves the attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the pyridine ring nitrogen and the additional halogen substituents helps to stabilize this intermediate, thereby facilitating the substitution.
While direct amination of a 2-bromo-4-chloropyridine at the 3-position is challenging due to the electronic properties of the ring, an alternative SNAr strategy involves using a precursor where the 3-position is activated by a different group. For instance, a nitro group at the 3-position of a dihalopyridine can be a suitable precursor. The nitro group strongly activates the ring for nucleophilic substitution and can subsequently be reduced to an amino group. Alternatively, the amino group can be introduced by reacting a suitably activated pyridine derivative with nitrogen nucleophiles. nih.govthieme-connect.com
N-Boc Protection Strategies for Pyridin-3-amines
The protection of the amino group is a critical step in the synthesis of complex molecules to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under various conditions and its ease of removal under mild acidic conditions. fishersci.co.ukresearchgate.net
Reaction Conditions and Reagents for Boc Introduction
The N-Boc protection of pyridin-3-amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). researchgate.net This reaction is generally carried out in the presence of a base. The choice of solvent and base can be tailored to the specific substrate and desired reaction conditions. fishersci.co.uk
Common conditions for N-Boc protection include:
Reagents : The primary reagent is di-tert-butyl dicarbonate ((Boc)₂O). fishersci.co.uk
Bases : A variety of bases can be used, such as sodium hydroxide, sodium bicarbonate, triethylamine (TEA), or 4-(dimethylamino)pyridine (DMAP). fishersci.co.ukmychemblog.com
Solvents : The reaction is flexible in terms of solvent choice. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), methanol (B129727), acetonitrile, or aqueous mixtures. fishersci.co.uknih.govgoogle.com
Temperature : The reaction is often performed at room temperature or with moderate heating. fishersci.co.uk
| Base | Solvent | Temperature | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Triethylamine (TEA) | Dichloromethane (DCM) | 0°C to Room Temp | 1 hour | mychemblog.com |
| 4-(Dimethylamino)pyridine (DMAP) | Tetrahydrofuran (THF) | Room Temp | 12 hours | mychemblog.com |
| Sodium Bicarbonate | Chloroform/Water (biphasic) | Reflux | Variable | fishersci.co.uk |
| None (Catalyst-free) | Water/Acetone | Room Temp | 5-10 minutes | nih.gov |
| EDCI/HOBT/TEA | Dichloromethane (DCM) | Room Temp | 0.5-2 hours | google.com |
Optimization of Protection Yields and Reaction Efficiencies
Achieving a high yield and efficiency in the Boc protection step is crucial for a successful multi-step synthesis. Several factors can be optimized to improve the outcome. The process usually achieves high yields and fast conversions under relatively mild conditions. fishersci.co.uk
Strategies for optimization include:
Reagent Stoichiometry : Using a slight excess of Boc anhydride (e.g., 1.5-2 equivalents) can help drive the reaction to completion. google.com
Catalyst : While not always necessary, the addition of a catalyst like DMAP can significantly accelerate the reaction, especially for less nucleophilic amines. mychemblog.com
Base Selection : The choice of base is important. For aminopyridines, which can be less nucleophilic than aliphatic amines, a combination of reagents can be beneficial. A patented method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in the presence of a base to achieve high yields (80-90%) and selectivity for the Boc protection of aminopyridines. google.comgoogle.com This method is reported to solve issues of low yield and poor selectivity found in other methods. google.comgoogle.com
Reaction Time and Temperature : Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time, preventing the formation of side products from prolonged reaction times or excessive heating. mychemblog.comnih.gov
Integrated Synthetic Routes to 2-Bromo-4-chloro-N-Boc-pyridin-3-amine
The synthesis of this compound requires a logical sequence of reactions to correctly install the substituents on the pyridine ring. A linear synthesis is a common approach for such molecules.
Linear Synthesis Pathways
A plausible linear synthetic route to this compound would start from a commercially available substituted pyridine and proceed through a series of functional group introductions and manipulations. Given the substitution pattern, a potential pathway could begin with a pre-functionalized 3-aminopyridine.
Proposed Synthetic Route:
Starting Material : 3-Aminopyridine.
Chlorination : The first step would be the chlorination of 3-aminopyridine. Direct chlorination can be complex, often leading to a mixture of products. A more controlled method would be necessary to selectively introduce a chlorine atom at the 4-position.
Bromination : Following chlorination, the resulting 3-amino-4-chloropyridine would undergo bromination. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, bromination would be expected to occur at the 2-position.
N-Boc Protection : The final step is the protection of the amino group of the synthesized 2-bromo-4-chloro-pyridin-3-amine using di-tert-butyl dicarbonate ((Boc)₂O) and a suitable base, as detailed in section 2.2. This step yields the final target compound, this compound.
This proposed pathway is a logical construction based on established reactivity principles of pyridine derivatives. Each step would require careful optimization of reaction conditions to achieve the desired regioselectivity and yield.
Convergent Synthesis Approaches
Convergent synthesis strategies for preparing highly substituted pyridine derivatives like this compound involve the synthesis of key fragments of the molecule which are then combined. A common approach for this class of compounds is the preparation of a functionalized aminopyridine core, followed by sequential, directed modifications.
Research has demonstrated a robust pathway for the synthesis of N-Boc-3-amino-4-halopyridines starting from the readily available 3-aminopyridine. This multi-step process serves as a prime example of a convergent strategy that could be adapted for the target molecule. The key steps include the protection of the amino group, followed by directed metalation and subsequent halogenation.
The initial step involves the protection of the amino group of 3-aminopyridine with a di-tert-butyl dicarbonate ((Boc)₂O), which yields N-Boc-3-aminopyridine in excellent yields on a significant scale. This carbamate (B1207046) group is crucial as it serves as a directing group for the subsequent lithiation step. The lithiation is typically performed at the 4-position of the pyridine ring, followed by electrophilic halogenation to introduce a halogen at that position. For instance, quenching the lithiated intermediate with 1,2-dibromoethane affords N-Boc-3-amino-4-bromopyridine. nih.gov This method provides a clear convergent route to a key structural analogue of the target compound.
Table 1: Convergent Synthesis of N-Boc-3-amino-4-bromopyridine nih.gov
| Step | Starting Material | Key Reagents | Product | Reported Yield |
|---|---|---|---|---|
| 1. Boc Protection | 3-Aminopyridine | Di-tert-butyl dicarbonate ((Boc)₂O) | N-Boc-3-aminopyridine | Excellent |
| 2. Directed Metalation & Halogenation | N-Boc-3-aminopyridine | s-BuLi, TMEDA, 1,2-dibromoethane | N-Boc-3-amino-4-bromopyridine | 53% |
This strategy highlights how building blocks are sequentially assembled, a hallmark of convergent synthesis. Adapting this for this compound would likely involve a multi-step halogenation sequence on the protected aminopyridine ring, leveraging the directing effects of the substituents to achieve the desired regiochemistry.
One-Pot and Cascade Reaction Sequences for Multi-Substitution
One-pot and cascade reactions are highly efficient synthetic strategies that minimize the need for intermediate purification steps, thereby saving time, reagents, and reducing waste. For the synthesis of multi-substituted heterocycles like this compound, such approaches are particularly valuable.
While a specific one-pot synthesis for the title compound is not detailed in readily available literature, various one-pot methodologies have been developed for structurally related N-Boc protected amines and substituted pyridines. These methods illustrate the potential for creating complex molecules in a single operation. For example, a one-pot tandem procedure for direct reductive amination of aldehydes with primary amines, followed by N-Boc protection using di-tert-butyl dicarbonate and sodium triacetoxyborohydride (B8407120), has been reported. researchgate.net This showcases the coupling of two distinct transformations (amination and protection) in a single pot to yield N-Boc protected secondary amines efficiently. researchgate.net
Furthermore, novel three-component reactions for the synthesis of highly decorated pyridine derivatives have been developed. One such method involves a base-catalyzed reaction of ynals, isocyanates, amines, and alcohols, which provides access to 2,3,6-substituted pyridines in good yields and with high regioselectivity. organic-chemistry.org These multicomponent reactions are powerful tools for rapidly building molecular complexity. Another innovative one-pot procedure for synthesizing functionalized pyridines proceeds through a rhodium carbenoid-induced ring expansion of isoxazoles, followed by a rearrangement and oxidation sequence. nih.gov
Table 2: Examples of One-Pot Methodologies for Pyridine and N-Boc Amine Synthesis
| Methodology | Key Features | Reactants | Product Class | Reference |
|---|---|---|---|---|
| Tandem Reductive Amination/N-Boc Protection | Combines C-N bond formation and protection | Aldehydes, Primary Amines, (Boc)₂O, STAB | N-Boc Secondary Amines | researchgate.net |
| Base-Catalyzed Three-Component Reaction | Metal-free, high functional group tolerance | Ynals, Isocyanates, Amines, Alcohols | 2,3,6-Substituted Pyridines | organic-chemistry.org |
| Rhodium Carbenoid Ring Expansion | Conceptually novel approach from isoxazoles | Isoxazoles, Vinyldiazomethanes | Highly Functionalized Pyridines | nih.gov |
The application of these principles could lead to the development of a streamlined synthesis for this compound, potentially by combining halogenation and protection steps in a single, efficient process.
Process Intensification and Scalability in Synthesis Research
Process intensification and scalability are critical considerations for transitioning a synthetic route from laboratory-scale research to industrial production. For a molecule like this compound, which may serve as a key intermediate, developing a safe, efficient, and scalable process is paramount. Key areas of focus include reaction conditions, purification methods, and the adoption of modern manufacturing technologies.
A major challenge in scaling up syntheses of complex heterocycles is the reliance on chromatographic purification, which is often impractical and costly at an industrial scale. nih.gov Therefore, process development for the synthesis of the target compound would prioritize routes that yield a final product amenable to purification by crystallization or extraction. This involves careful control of reaction conditions to minimize the formation of impurities that are difficult to separate.
Furthermore, the choice of reagents and solvents must be evaluated for cost, safety, and environmental impact. For example, while directed lithiation is a powerful laboratory tool, the use of pyrophoric reagents like s-BuLi on a large scale requires specialized equipment and stringent safety protocols.
Process intensification techniques can offer significant advantages. For instance, continuous flow chemistry can provide superior control over reaction temperature and mixing, especially for highly exothermic or fast reactions like halogenations. This can lead to improved selectivity and safety compared to traditional batch processing. Another intensification strategy is the use of continuous extraction to remove byproducts, as has been demonstrated in the deprotection of Fmoc groups in multi-step syntheses. acs.org
Table 3: Comparison of Lab-Scale vs. Scalable/Intensified Synthesis Processes
| Parameter | Typical Lab-Scale Approach | Scalable/Intensified Approach |
|---|---|---|
| Purification | Silica Gel Chromatography | Crystallization, Distillation, Extraction |
| Reagents | Specialized, high-cost reagents (e.g., specific palladium catalysts) | Cost-effective, readily available, and safer alternatives |
| Reaction Control | Batch processing with external heating/cooling | Continuous flow reactors for precise temperature and mixing control |
| Work-up | Multi-step liquid-liquid extractions with large solvent volumes | Continuous liquid-liquid extraction, membrane separation |
| Safety | Handling of hazardous reagents on a small scale | Engineered controls, in-line monitoring, reduced inventory of hazardous materials |
Developing a scalable synthesis for this compound would require a dedicated research effort focusing on optimizing each step to be robust, high-yielding, and amenable to large-scale manufacturing conditions.
Reactivity and Derivatization Studies of 2 Bromo 4 Chloro N Boc Pyridin 3 Amine
Strategic Functionalization of the Pyridine (B92270) Core
The functionalization of the 2-Bromo-4-chloro-N-Boc-pyridin-3-amine core is dictated by the inherent reactivity patterns of the dihalogenated pyridine system. The positions of the halogens relative to the ring nitrogen and the bulky, electron-donating N-Boc-amino group at the 3-position create a unique electronic and steric landscape that can be exploited for selective chemical transformations.
Site-Selective Reactivity of Dihalogenated Pyridines
Achieving site-selectivity in the functionalization of dihalogenated pyridines is a significant synthetic challenge. Typically, in N-heteroarenes, halides adjacent to the nitrogen atom (C2 position) are more reactive in palladium-catalyzed cross-coupling reactions. nsf.gov This preference is often attributed to the electronic properties of the pyridine ring and the relative weakness of the C2-halogen bond. nsf.gov However, this intrinsic selectivity can be modulated or even inverted through careful consideration of electronic and steric factors, as well as the strategic use of ligands and additives.
The reactivity of halogens on a pyridine ring is governed by a combination of electronic and steric effects. The pyridine nitrogen is electron-withdrawing, making the α-positions (C2 and C6) and the γ-position (C4) more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition in cross-coupling cycles. In the case of 2,4-dihalopyridines, the C2 position is generally considered the more reactive site. nsf.gov This is explained by the distortion-interaction model, which suggests the C2-Cl bond is weaker and more easily distorted into the required transition-state geometry for oxidative addition. nsf.gov
For this compound, several factors are at play:
Halogen Identity : The carbon-bromine bond is generally weaker and more reactive in palladium-catalyzed oxidative addition than the carbon-chlorine bond. This intrinsic difference often dictates that the C2-Br bond will react preferentially over the C4-Cl bond. rsc.org
Electronic Effects : The N-Boc-amino group at the C3 position is an electron-donating group, which can influence the electron density at the adjacent C2 and C4 positions, thereby modulating the reactivity of the attached halogens.
Steric Hindrance : The bulky tert-butoxycarbonyl (Boc) protecting group at the C3 position provides significant steric hindrance around the C2-bromo substituent. This can potentially hinder the approach of a bulky catalyst complex to the C2 position, possibly favoring reaction at the less sterically encumbered C4 position under certain conditions.
The outcome of cross-coupling reactions on dihalogenated pyridines can be precisely controlled by the choice of catalyst system, particularly the supporting ligand. It has been demonstrated that the conventional C2-selectivity in 2,4-dichloropyridines can be completely inverted to favor the C4 position with high selectivity. nsf.gov This remarkable switch in regioselectivity is achieved through ligand control.
For instance, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, even at room temperature. nsf.gov This suggests that the ligand's steric profile can override the intrinsic electronic preference for the C2 position. Conversely, ligand-free conditions, such as "Jeffery" conditions, have also been found to enhance C4 selectivity in Suzuki couplings. nsf.gov
These findings imply that for this compound, a judicious selection of ligands is crucial to direct the reaction to either the C2 or C4 position, overriding the inherent reactivity difference between bromine and chlorine if desired.
| Factor | Influence on Reactivity | Example/Observation | Reference |
|---|---|---|---|
| Electronic Effects | The pyridine nitrogen activates α and γ positions. C2 is often intrinsically more reactive than C4. | In 2,4-dichloropyridines, cross-coupling nearly always occurs at C2 under conventional conditions. | nsf.gov |
| Halogen Identity (C-X Bond Strength) | Reactivity order is typically C-I > C-Br > C-Cl, based on bond dissociation energy. | 5-Bromo-2-chloropyridine undergoes Suzuki-Miyaura coupling at the C5-Br position. | rsc.org |
| Steric Hindrance | Bulky substituents can block access to adjacent reaction sites. | The bulky N-Boc group at C3 in the title compound sterically hinders the C2 position. | |
| Ligand Control | Sterically demanding ligands can invert innate selectivity. | A sterically hindered NHC ligand promotes C4-coupling of 2,4-dichloropyridines with ~10:1 selectivity. | nsf.gov |
| Additives/Reaction Conditions | Can alter catalyst speciation or reaction pathway. | Ligand-free "Jeffery" conditions can enhance C4 selectivity in Suzuki couplings to >99:1. | nsf.gov |
Orthogonal Reactivity of Bromine and Chlorine Substituents
The presence of two different halogens on the pyridine core introduces the concept of orthogonal reactivity, allowing for sequential, site-selective functionalization. The significant difference in reactivity between a C-Br and a C-Cl bond in palladium-catalyzed cross-coupling is a well-established principle for achieving such selectivity. rsc.org
In the case of this compound, the C2-Br bond is expected to be substantially more reactive towards oxidative addition by a Pd(0) catalyst than the C4-Cl bond. This differential reactivity allows for the selective coupling of a nucleophile at the C2 position while leaving the C4-chloro substituent intact for a subsequent, different transformation. This two-step strategy is highly valuable in the synthesis of complex, polysubstituted pyridine derivatives, as the remaining chlorine atom can be functionalized in a second step, potentially under more forcing conditions or with a different catalyst system.
Cross-Coupling Reactions at Halogenated Centers
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of heteroaromatic halides. acs.org For this compound, these methodologies enable the formation of new carbon-carbon and carbon-nitrogen bonds at the C2 and C4 positions, providing access to a wide array of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Methodologies
A variety of palladium-catalyzed cross-coupling reactions can be envisioned for the functionalization of this compound. The choice of reaction depends on the desired bond to be formed.
Suzuki-Miyaura Coupling : For C-C bond formation, the Suzuki-Miyaura reaction, which couples the aryl halide with an organoboron reagent, is a robust and widely used method. Given the higher reactivity of the C-Br bond, a Suzuki-Miyaura coupling would be expected to occur selectively at the C2 position under mild conditions. rsc.org
Buchwald-Hartwig Amination : For C-N bond formation, the Buchwald-Hartwig amination allows for the coupling of primary and secondary amines. The development of specialized ligands, such as RuPhos and BrettPhos, has greatly expanded the scope and efficiency of this reaction, even for challenging substrates like aminopyridines. nih.gov A selective amination at the C2 position of the title compound should be readily achievable.
The successful application of these methods relies on the careful optimization of reaction parameters, including the palladium precursor, the supporting ligand, the base, and the solvent. The steric hindrance from the N-Boc group at C3 and the potential for the pyridine nitrogen and amino group to coordinate with the palladium center are key challenges that must be addressed through catalyst selection. nih.gov Precatalyst systems, which are more stable and ensure the efficient generation of the active Pd(0) species, are often preferred for these types of transformations. nih.gov
| Reaction Type | Expected Primary Site of Reactivity | Coupling Partner | Key Ligands/Catalyst Systems | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C2-Br | Aryl/Alkyl Boronic Acids or Esters | Pd(PPh₃)₄, PdCl₂(dppf) | rsc.org |
| Buchwald-Hartwig Amination | C2-Br | Primary/Secondary Amines | BrettPhos, RuPhos based precatalysts | rsc.org, nih.gov |
| Sonogashira Coupling | C2-Br | Terminal Alkynes | Pd/Cu catalyst systems | nih.gov |
| Heck Coupling | C2-Br | Alkenes | Pd(OAc)₂, P(o-tol)₃ | |
| Stille Coupling | C2-Br | Organostannanes | Pd(PPh₃)₄ |
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound has been shown to be a viable substrate for this reaction. Research has demonstrated the selective coupling at the C2 position (adjacent to the bromine atom), leaving the C4 chloro-substituent intact for potential subsequent functionalization.
In a documented example, the coupling of tert-butyl (2-bromo-4-chloropyridin-3-yl)carbamate with (4-ethynylphenyl)boronic acid was achieved using a palladium catalyst. The reaction proceeded under specific conditions to yield the desired biaryl product, tert-butyl (4-chloro-2-(4-ethynylphenyl)pyridin-3-yl)carbamate, in a 71% yield. This transformation highlights the regioselective nature of the Suzuki-Miyaura coupling on this di-halogenated pyridine derivative.
| Organoboron Reagent | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| (4-ethynylphenyl)boronic acid | PdCl₂(dppf)-CH₂Cl₂ adduct | Na₂CO₃ | 1,4-Dioxane/Water | 71 |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in readily available literature, the general mechanism involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction is a cornerstone for synthesizing sp2-sp carbon-carbon bonds. The reactivity of similar 2-amino-3-bromopyridines suggests that this compound would be a suitable substrate for such transformations, likely proceeding with high yields under optimized conditions.
Heck Coupling with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This C-C bond-forming reaction typically follows a Pd(0)/Pd(II) catalytic cycle. Although specific studies on the Heck coupling of this compound are not prevalent, the reaction is a well-established method for the vinylation of aryl halides. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by alkene insertion and β-hydride elimination.
Kumada and Negishi Couplings
The Kumada coupling utilizes a palladium or nickel catalyst to couple an organomagnesium (Grignard) reagent with an aryl or vinyl halide. This was one of the earliest developed cross-coupling reactions and is effective for forming C-C bonds. Given the presence of the bromo substituent, this compound is a potential candidate for Kumada coupling, though specific examples are scarce in the literature.
Similarly, the Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance. The application of Negishi coupling to functionalized pyridyl halides has been demonstrated, suggesting its potential utility for derivatizing this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental method for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of amines with aryl halides.
A specific application of this reaction has been reported for tert-butyl (2-bromo-4-chloropyridin-3-yl)carbamate. It was successfully coupled with 4,4-difluorocyclohexanamine (B1308137) using a palladium-based catalytic system. This reaction demonstrates the formation of a new C-N bond at the C2 position of the pyridine ring, affording tert-butyl (4-chloro-2-((4,4-difluorocyclohexyl)amino)pyridin-3-yl)carbamate in a 55% yield.
| Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4,4-difluorocyclohexanamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 55 |
Nickel-Catalyzed Cross-Coupling Variants
Nickel catalysts offer a cost-effective alternative to palladium for various cross-coupling reactions. They have been shown to be effective in coupling aryl chlorides, which are often less reactive than the corresponding bromides. Nickel-catalyzed cross-coupling reactions, such as the synthesis of 2-arylbenzofurans through C-F bond activation, have been developed. While specific studies focusing on this compound are limited, the broader success of nickel catalysis in cross-coupling reactions suggests its potential applicability for the derivatization of this compound.
Cross-Electrophile Coupling Reactions
Cross-electrophile coupling reactions represent a modern approach to forming carbon-carbon bonds by coupling two different electrophiles, a process that avoids the pre-formation of organometallic reagents. In the context of pyridyl halides like this compound, this methodology offers a direct route to introduce alkyl or aryl substituents.
Nickel-catalyzed cross-electrophile coupling has emerged as a particularly effective method for the alkylation of chloropyridines. nih.govnih.gov Research has demonstrated the successful coupling of various 2-chloropyridines with alkyl bromides. nih.govnih.govthieme-connect.dewisc.edu This transformation typically employs a nickel catalyst, often in conjunction with a ligand such as bathophenanthroline, and a reducing agent like manganese metal (Mn⁰). nih.govnih.gov The reaction is generally conducted in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. nih.govnih.gov
While direct studies on this compound are not extensively detailed in the provided search results, the principles established for other 2-chloropyridines are applicable. The presence of two distinct halogen electrophiles (bromo and chloro) on the pyridine ring of the title compound introduces a challenge of selectivity. The relative reactivity of the C-Br and C-Cl bonds under nickel-catalyzed conditions would dictate the primary site of coupling. Generally, carbon-bromine bonds are more reactive towards oxidative addition than carbon-chlorine bonds in such catalytic cycles. This suggests that cross-coupling would likely occur preferentially at the 2-position (C-Br bond).
The general applicability of this method allows for the introduction of a variety of functionalized alkyl groups, expanding the synthetic utility of the pyridyl scaffold. nih.gov The functional group compatibility of these nickel-catalyzed conditions is a significant advantage, allowing for the presence of esters and other sensitive moieties on the coupling partners. nih.gov
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com
Direct Nucleophilic Displacement of Halogens
In polysubstituted halopyridines, the position of the halogen and the nature of other substituents on the ring influence the rate and regioselectivity of nucleophilic substitution. For this compound, both the bromine at the 2-position and the chlorine at the 4-position are potential leaving groups.
The rate of nucleophilic displacement is governed by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate. Electron-withdrawing groups ortho and para to the leaving group enhance the reaction rate. libretexts.org In the title compound, the nitrogen atom of the pyridine ring acts as a strong electron-withdrawing group, particularly activating the 2- and 4-positions towards nucleophilic attack.
Generally, fluorine is a better leaving group than chlorine in nucleophilic aromatic substitutions on pyridine rings. researchgate.netlookchem.com However, when comparing chlorine and bromine, the situation is more complex and can be influenced by the specific nucleophile and reaction conditions. In some cases, the C-Cl bond can be more reactive than the C-Br bond towards nucleophilic attack. The relative reactivity of the halogens in this compound would need to be determined empirically, but both positions are activated for substitution. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the halogens, leading to a diverse range of substituted pyridine derivatives. chemguide.co.ukdocbrown.infochemguide.co.uk
Transformations Involving the Boc-Protected Amine
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its relatively straightforward removal.
N-Boc Deprotection Strategies
The removal of the Boc group is a critical step in many synthetic sequences to liberate the free amine for further functionalization.
The most common method for the deprotection of N-Boc amines is through acid-catalyzed hydrolysis. fishersci.co.uk This is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (B109758) (DCM) or dioxane. fishersci.co.ukreddit.com The reaction proceeds via the protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and the carbamic acid, which then decarboxylates to yield the free amine.
Alternative acidic conditions have been developed to cater to substrates with acid-sensitive functional groups or to improve the environmental profile of the reaction. These include the use of solid acid catalysts, such as H-BEA zeolite, which can be used in continuous flow reactors. rsc.orgdntb.gov.uaresearchgate.net This approach often allows for rapid deprotection at elevated temperatures with short residence times. rsc.orgresearchgate.net
Another approach involves the use of Brønsted acidic deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA). mdpi.com This method offers an efficient and more sustainable alternative to traditional strong acid protocols, often proceeding at room temperature with high yields. mdpi.com The choice of the specific acid and reaction conditions can be tailored to the substrate to ensure efficient deprotection while preserving other functional groups in the molecule.
| Deprotection Method | Reagents | Typical Solvents | Conditions |
| Strong Acid | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | Dichloromethane (DCM), Dioxane, Ethyl Acetate | Room Temperature |
| Solid Acid Catalyst | H-BEA Zeolite | Tetrahydrofuran (THF) | Elevated Temperature (e.g., 140 °C) in a flow reactor |
| Deep Eutectic Solvent | Choline Chloride/p-Toluenesulfonic Acid (pTSA) | None (DES acts as solvent and catalyst) | Room Temperature |
Alternative and Mild Deprotection Methods
While strong acids like trifluoroacetic acid (TFA) are standard for Boc removal, their harshness can be incompatible with sensitive substrates. semanticscholar.org Consequently, a range of milder and alternative methods have been developed to enhance substrate scope and functional group tolerance. semanticscholar.org Thermal deprotection, for instance, can be achieved in continuous flow systems, often without any acid catalyst. nih.gov This method's selectivity can be tuned by adjusting temperature and solvent polarity. nih.gov
Another mild approach involves the use of oxalyl chloride in methanol (B129727) at room temperature, which efficiently cleaves the N-Boc group in as little as 30 minutes for some substrates. nih.govresearchgate.net This system is notably faster than conventional HCl-methanol preparations. nih.gov Other methodologies include the use of Lewis acids like bismuth(III) trichloride, which can effect deprotection in mixed solvent systems, or catalyst-free methods using only water at elevated temperatures. semanticscholar.orgresearchgate.net
| Reagent/Condition | Solvent | Temperature | Typical Reaction Time | Key Features |
|---|---|---|---|---|
| Thermal (Catalyst-Free) | Methanol or Trifluoroethanol | ~180-230 °C | Minutes (in flow) | Acid-free; allows for temperature-based selectivity. nih.gov |
| Oxalyl Chloride | Methanol | Room Temperature | 1–4 hours | Mild conditions; high yields. nih.govresearchgate.net |
| Water (Catalyst-Free) | Water | 90-100 °C | <15 minutes | Environmentally benign; no additives required. semanticscholar.org |
| Iodine (catalytic) | Solvent-free or Acetonitrile | Room Temp. or 80 °C | Variable | Alternative catalytic method. researchgate.net |
| Silica Gel | Toluene | Reflux | ~5 hours | Heterogeneous; simple workup. researchgate.net |
Chemoselective Deprotection in Polyfunctionalized Systems
In the synthesis of complex molecules, the ability to selectively deprotect one amine in the presence of others or different acid-labile groups is crucial. nih.gov This principle, known as orthogonal protection, allows for sequential reactions at different sites of a polyfunctionalized molecule. nih.govresearchgate.net The N-Boc group on 2-bromo-4-chloro-pyridin-3-amine can be deprotected with a degree of selectivity over other protecting groups.
For example, thermal deprotection in a continuous flow reactor allows for the selective removal of an aryl N-Boc group at a lower temperature, while leaving an alkyl N-Boc group intact. nih.gov This temperature-controlled selectivity enables stepwise deprotection and subsequent derivatization. nih.gov Similarly, certain reagents can differentiate between Boc and other protecting groups like carbobenzyloxy (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc). nih.gov For instance, specific conditions using hydroxylamine (B1172632) can remove a 2,5-dimethylpyrrole protecting group without affecting a Boc group, demonstrating an orthogonal strategy. nih.gov The development of such diverse deprotection conditions allows the Boc group to be used in complex syntheses alongside other acid- or base-sensitive functionalities. nih.gov
Post-Deprotection Derivatization of the Free Amine
Once the Boc group is removed from this compound, the resulting free amine, 2-bromo-4-chloro-pyridin-3-amine, becomes available for a variety of functionalization reactions to build molecular complexity.
Amidation and Ureation Reactions
The free primary amine of 2-bromo-4-chloro-pyridin-3-amine possesses the characteristic nucleophilicity to readily undergo acylation reactions. Amidation can be achieved by reacting the amine with activated carboxylic acid derivatives such as acyl chlorides, anhydrides, or by using peptide coupling reagents to react with carboxylic acids directly. These reactions lead to the formation of a stable amide bond, a key linkage in many pharmaceutical compounds.
Similarly, ureation occurs upon reaction of the amine with isocyanates or carbamoyl (B1232498) chlorides. This reaction produces N,N'-disubstituted ureas, another important functional group in medicinal chemistry. These derivatizations are fundamental transformations that allow for the incorporation of a wide array of substituents at the 3-position of the pyridine ring.
Alkylation and Arylation of the Amine
The nitrogen atom of the deprotected 2-bromo-4-chloro-pyridin-3-amine can be functionalized through the formation of new carbon-nitrogen bonds via alkylation or arylation.
N-Alkylation: Direct alkylation of similar aminopyridines can be challenging and may yield only moderate results. nih.gov A more effective and widely used method for N-alkylation is reductive amination. nih.govnih.gov This process involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. nih.gov A one-pot protocol has been developed where the N-Boc group is first removed with trifluoroacetic acid (TFA), followed by the addition of a carbonyl compound and a reducing agent like sodium triacetoxyborohydride (B8407120) to furnish the N-alkylated product in high yield. nih.gov This method avoids the isolation of the often-unstable free amine. nih.gov
| Carbonyl Substrate | Resulting N-Substituent | Yield | Reference |
|---|---|---|---|
| 4-Bromobenzaldehyde | N-(4-Bromobenzyl) | 92% | nih.gov |
| 2-Chlorobenzaldehyde | N-(2-Chlorobenzyl) | 77% | nih.gov |
| 2,3-Dimethoxybenzaldehyde | N-(2,3-Dimethoxybenzyl) | 83% | nih.gov |
N-Arylation: The formation of a bond between the amine and an aromatic ring is typically accomplished via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This powerful reaction couples amines with aryl halides or triflates. wikipedia.orgbeilstein-journals.org In this context, the deprotected 2-bromo-4-chloro-pyridin-3-amine would serve as the amine coupling partner, reacting with a suitable aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, X-Phos), and a base to yield the N-arylated product. wikipedia.orgbeilstein-journals.orgchemspider.com The reaction has a broad scope and is a cornerstone for the synthesis of aryl amines. wikipedia.org
Other Functionalization Reactions
Reduction of Nitro Groups (if applicable in precursor synthesis)
The synthesis of substituted aminopyridines, including the precursor to the title compound, often begins with a corresponding nitropyridine. The reduction of a nitro group to a primary amine is one of the most fundamental transformations in organic chemistry. researchgate.net For instance, the synthesis of 2-bromo-4-chloro-pyridin-3-amine could plausibly start from a precursor like 2-bromo-4-chloro-3-nitropyridine.
A wide variety of methods exist for this reduction, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. commonorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel is highly efficient. commonorganicchemistry.comwikipedia.org However, these conditions can also reduce other functionalities and may cause dehalogenation, particularly with palladium catalysts. commonorganicchemistry.com To avoid dehalogenation of aryl chlorides and bromides, Raney nickel is often a preferred catalyst. commonorganicchemistry.com
Alternative methods that offer greater chemoselectivity include the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid, or zinc metal. commonorganicchemistry.comgoogle.com These conditions provide a mild route for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Other common reagents include tin(II) chloride (SnCl2) and sodium hydrosulfite. wikipedia.org
| Reagent/Catalyst | Conditions | Advantages/Disadvantages |
|---|---|---|
| H₂, Pd/C | Catalytic hydrogenation | Highly efficient, but may cause dehalogenation of aryl halides. commonorganicchemistry.com |
| H₂, Raney Nickel | Catalytic hydrogenation | Effective; less prone to causing dehalogenation than Pd/C. commonorganicchemistry.com |
| Fe, Acid (e.g., HCl, AcOH) | Acidic reduction | Mild, good chemoselectivity, economical. commonorganicchemistry.com |
| Zn, Acid (e.g., AcOH) | Acidic reduction | Mild method, preserves other reducible groups. commonorganicchemistry.com |
| SnCl₂ | Acidic reduction | Mild, good chemoselectivity. wikipedia.org |
| NaBH₄ / Ni(OAc)₂·4H₂O | Wet CH₃CN, Room Temp. | Reduces nitro groups that are resistant to NaBH₄ alone. orientjchem.org |
Oxidation Reactions
The tert-butyloxycarbonyl (Boc) protecting group is known for its robustness and is generally stable towards many oxidizing agents. researchgate.net This stability is a key reason for its widespread use in multi-step organic synthesis. organic-chemistry.org Therefore, it is unlikely that the Boc-protected amino group would be the primary site of reaction under typical oxidative conditions.
The pyridine ring itself is an electron-deficient heterocycle, which generally makes it resistant to oxidation. Strong oxidizing conditions are typically required to form pyridine N-oxides. The presence of electron-withdrawing halogen substituents (bromo and chloro) further deactivates the ring, making oxidation even more challenging.
Based on these general principles, it can be anticipated that this compound would exhibit considerable stability towards oxidation. Mild oxidizing agents are not expected to react, and forcing conditions would likely be required to induce any transformation, potentially leading to decomposition rather than a clean oxidation product. Without specific research on this compound, any proposed oxidation reaction remains speculative.
Table 1: Predicted Reactivity to Common Oxidizing Agents
| Oxidizing Agent Category | Predicted Reactivity of this compound | Rationale |
| Mild Oxidants (e.g., MnO₂) | Likely unreactive | N-Boc group is stable; pyridine ring is deactivated. |
| Strong Oxidants (e.g., KMnO₄, m-CPBA) | Potential for N-oxide formation or decomposition | Strong conditions needed to oxidize the deactivated pyridine ring. |
Note: This table is based on general chemical principles, as specific experimental data for this compound is not available.
C-H Functionalization Adjacent to the Pyridine Ring
Direct C-H functionalization of pyridines is a significant area of research in organic chemistry, as it offers a more atom-economical approach to synthesizing substituted pyridines compared to traditional cross-coupling methods that require pre-functionalized starting materials. rsc.org However, the direct and selective functionalization of pyridine C-H bonds presents considerable challenges due to the inherent electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with metal catalysts. rsc.orgresearchgate.net
For this compound, the possible sites for C-H functionalization on the pyridine ring are the C-5 and C-6 positions. The regioselectivity of such reactions is typically governed by a combination of electronic and steric effects, as well as the specific catalytic system employed. nih.gov
Modern C-H functionalization methodologies often rely on transition metal catalysis (e.g., palladium, rhodium, iridium) and may require a directing group to achieve high regioselectivity. mdpi.com In the case of this compound, the Boc-protected amino group or the nitrogen atom of the pyridine ring could potentially serve as directing groups, although specific studies have not been reported.
Given the presence of bromo and chloro substituents, any potential C-H functionalization reaction would need to be selective over oxidative addition into the carbon-halogen bonds, which is a common pathway in transition metal catalysis.
Without dedicated research on this specific substrate, it is difficult to predict the outcome of C-H functionalization reactions. The development of a successful C-H functionalization protocol for this compound would likely require careful screening of catalysts, ligands, and reaction conditions to achieve the desired reactivity and selectivity.
Table 2: Potential C-H Functionalization Approaches and Challenges
| C-H Functionalization Strategy | Potential Site(s) | Key Challenges |
| Transition Metal-Catalyzed C-H Arylation | C-5, C-6 | Catalyst deactivation by pyridine nitrogen, competition with oxidative addition at C-Br or C-Cl bonds, achieving regioselectivity. |
| Minisci-type Radical Alkylation | C-5, C-6 | Control of regioselectivity, potential for multiple additions. |
Note: This table represents a theoretical analysis, as specific experimental results for C-H functionalization of this compound are not documented in the reviewed literature.
Applications of 2 Bromo 4 Chloro N Boc Pyridin 3 Amine As a Synthetic Building Block
Role in the Modular Synthesis of Complex Heterocyclic Systems
The strategic placement of two different halogen atoms (bromine and chlorine) on the pyridine (B92270) ring is a key feature of this compound. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This difference in reactivity enables chemists to perform selective, stepwise functionalization, first at the C-2 position (bromo) and subsequently at the C-4 position (chloro), providing a powerful tool for the modular assembly of intricate heterocyclic systems.
2-Bromo-4-chloro-N-Boc-pyridin-3-amine is an excellent precursor for the synthesis of fused pyridine ring systems, particularly those containing a pyrazine (B50134) ring. The synthetic strategy typically involves an initial reaction at one of the halogenated sites, followed by deprotection of the Boc group to reveal the 3-amino functionality. The resulting 2-substituted-4-chloro-pyridin-3-amine is a 1,2-diamine equivalent. This intermediate can then undergo a condensation reaction with a 1,2-dicarbonyl compound (such as a glyoxal) or its synthetic equivalent to form a new pyrazine ring fused to the original pyridine core.
This approach leads to the formation of pyrido[2,3-b]pyrazine (B189457) derivatives, a scaffold of interest in medicinal chemistry. The chlorine atom at the 4-position of the starting material remains on the newly formed fused ring system, offering a further point for chemical modification. This stepwise process allows for the controlled introduction of diversity at multiple points of the molecule, making it a valuable method for building libraries of complex heterocyclic compounds.
The synthesis of biaryl and heterobiaryl structures is effectively achieved using this compound via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The differential reactivity of the C-Br and C-Cl bonds allows for highly selective transformations. The C-2 bromo position preferentially undergoes coupling with a wide range of boronic acids or esters, leaving the C-4 chloro position intact for a potential second coupling reaction.
This selectivity is foundational for the modular synthesis of highly substituted pyridine derivatives. A variety of aryl and heteroaryl groups can be introduced at the C-2 position. Following this initial coupling, a second, different (hetero)aryl group can be installed at the C-4 position under more forcing reaction conditions, leading to the creation of complex, non-symmetrical biaryl or heterobiaryl products. The Boc-protected amine at C-3 ensures that the reaction proceeds cleanly at the halogenated sites.
| Starting Material | Coupling Partner (Boronic Acid) | Position of Reaction | Product Structure (Illustrative) |
|---|---|---|---|
| This compound | Phenylboronic acid | C-2 (Bromo) | tert-Butyl (4-chloro-2-phenylpyridin-3-yl)carbamate |
| This compound | Thiophene-2-boronic acid | C-2 (Bromo) | tert-Butyl (4-chloro-2-(thiophen-2-yl)pyridin-3-yl)carbamate |
| tert-Butyl (4-chloro-2-phenylpyridin-3-yl)carbamate | 4-Methoxyphenylboronic acid | C-4 (Chloro) | tert-Butyl (4-(4-methoxyphenyl)-2-phenylpyridin-3-yl)carbamate |
Building upon the principles of selective cross-coupling and fused ring formation, this compound facilitates entry into complex polycyclic scaffolds. A synthetic sequence can be envisioned where sequential Suzuki couplings first build a complex biaryl system. Following these carbon-carbon bond formations, the Boc-protecting group can be removed. The resulting free amine at the C-3 position can then be used as a handle for further cyclization reactions. For example, if one of the introduced aryl substituents contains a carboxylic acid or a related functional group, an intramolecular amidation reaction could be triggered, leading to the formation of an additional fused ring and thus a rigid polycyclic scaffold. This multi-step, modular approach provides access to unique and diverse chemical spaces.
Intermediate in the Synthesis of Pharmacologically Relevant Molecules
The structural motifs accessible from this compound, such as substituted biaryls and fused pyridopyrazines, are prevalent in a wide range of biologically active compounds. This makes the title compound a valuable intermediate in the discovery and development of new therapeutic agents and agrochemicals.
The core structure derived from this building block is found in molecules with potential therapeutic applications. For instance, the unprotected analog, 2-bromo-4-chloropyridin-3-amine, is cited as a reactant in the synthesis of antiviral azaindole derivatives. google.com The ability to readily generate diverse analogs through the modular synthetic routes described above makes this compound particularly useful for structure-activity relationship (SAR) studies. Medicinal chemists can systematically vary the substituents at the C-2, C-3 (via the amine), and C-4 positions to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The pyridine core itself is a well-established "privileged scaffold" in drug discovery, known to interact with a variety of biological targets.
The pyridine ring is a critical structural component in a vast number of commercial agrochemicals, including fungicides, herbicides, and insecticides. nih.govresearchgate.netnih.gov The development of new agrochemicals requires the efficient synthesis of novel, complex heterocyclic structures to overcome challenges such as pest resistance. researchgate.net The synthetic versatility of this compound allows for the creation of highly decorated pyridine scaffolds. These scaffolds can be used to generate libraries of novel compounds for high-throughput screening in the search for new agrochemical leads. The ability to build fused heterocyclic and biaryl systems from this single intermediate provides a powerful platform for innovation in the crop protection industry. nih.govresearchgate.netnih.gov
Contribution to Materials Science Applications
The development of novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), relies on the precise synthesis of highly conjugated molecules with tailored electronic properties. Halogenated aromatic and heteroaromatic compounds are key intermediates in the construction of these materials, primarily through palladium-catalyzed cross-coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds.
This compound serves as an excellent scaffold for the synthesis of such advanced materials. The differential reactivity of the bromo and chloro substituents allows for sequential and site-selective cross-coupling reactions. For instance, the bromo group can be selectively coupled with an arylboronic acid via a Suzuki coupling reaction, leaving the chloro group intact for a subsequent transformation. This stepwise approach is crucial for the construction of well-defined, non-symmetrical conjugated systems.
The Boc-protected amine at the 3-position offers further opportunities for functionalization. After the desired carbon framework has been assembled, the Boc group can be readily removed under acidic conditions to liberate the free amine. This amine can then be acylated, alkylated, or used as a handle to attach other functional moieties that can fine-tune the electronic or physical properties of the final material, such as its solubility, morphology, or charge-transport characteristics.
The pyridine nitrogen atom itself imparts specific electronic properties to the molecule, acting as an electron-withdrawing group which can influence the HOMO and LUMO energy levels of the resulting material. This is a critical aspect in the design of materials for electronic devices, as it determines their performance characteristics.
Below is a table illustrating the potential synthetic transformations of this compound in the context of materials science.
| Transformation | Reagents and Conditions | Potential Application of Product |
| Selective Suzuki Coupling at Bromine | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Intermediate for extended π-conjugated systems |
| Subsequent Suzuki Coupling at Chlorine | Different Arylboronic acid, more active Pd catalyst system | Building block for non-symmetrical organic electronic materials |
| Post-Coupling Boc Deprotection | Trifluoroacetic acid (TFA) or HCl | Precursor for functionalization at the amino group |
| N-Functionalization | Acyl chloride or alkyl halide after deprotection | Tuning of electronic properties and solubility of the final material |
Utility in Ligand Synthesis for Catalysis
The synthesis of sophisticated ligands is paramount for the advancement of transition metal catalysis. Pyridine-containing ligands, particularly bipyridines, are ubiquitous in coordination chemistry and are central to a vast number of catalytic processes, including oxidation, reduction, and carbon-carbon bond formation. The electronic and steric properties of these ligands can be meticulously adjusted to control the activity and selectivity of the metal catalyst.
This compound is a promising precursor for the synthesis of novel, unsymmetrical pyridine-based ligands. The presence of two different halogen atoms allows for a sequential cross-coupling strategy to introduce two distinct chemical entities at the 2- and 4-positions of the pyridine ring. For example, a Stille coupling at the 2-position followed by a Suzuki or Sonogashira coupling at the 4-position can lead to a diverse range of substituted pyridines that can act as ligands.
Furthermore, the Boc-protected amine at the 3-position can be deprotected to introduce an additional coordination site, leading to tridentate ligands. Alternatively, the amine can be functionalized with bulky groups to create sterically demanding ligands that can influence the coordination geometry around the metal center and, consequently, the selectivity of the catalytic reaction.
The ability to introduce a variety of functional groups onto the pyridine scaffold through the strategic manipulation of the bromo, chloro, and protected amino groups makes this compound a highly valuable platform for generating libraries of ligands for high-throughput screening in catalyst development.
The following table outlines potential synthetic routes from this compound to different classes of ligands.
| Ligand Type | Synthetic Strategy | Potential Catalytic Application |
| Monodentate Pyridine Ligand | Sequential cross-coupling at the 2- and 4-positions with non-coordinating groups. | Tuning electronic properties in various catalytic reactions. |
| Bidentate Bipyridine Ligand | Cross-coupling with a pyridyl-organometallic reagent at one of the halogen positions. | Asymmetric catalysis, polymerization reactions. |
| Tridentate N,N,N-Ligand | Sequential cross-coupling to introduce two coordinating groups, followed by deprotection and coordination of the amino group. | Oxidation catalysis, C-H activation. |
| Chiral Ligands | Introduction of chiral moieties via cross-coupling or functionalization of the amino group. | Enantioselective catalysis. |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Detailed 2D NMR for Regioselectivity:
Two-dimensional NMR spectroscopy is a powerful tool for unambiguously establishing the regiochemistry of substituted aromatic systems like 2-Bromo-4-chloro-N-Boc-pyridin-3-amine. While specific 2D NMR data for this compound are not widely available in the public domain, the expected application of techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial.
HSQC experiments would reveal direct one-bond correlations between protons and their attached carbon atoms. This would allow for the assignment of proton and carbon signals for the pyridine (B92270) ring and the Boc-protecting group.
HMBC spectroscopy would be instrumental in confirming the substitution pattern. Long-range correlations (typically 2-3 bonds) between protons and carbon atoms would establish the connectivity across the molecule. For instance, correlations between the pyridine ring protons and the carbon atoms of the Boc group, as well as with the halogen-substituted carbons, would definitively confirm the 2-bromo, 4-chloro, and 3-N-Boc arrangement.
High-Resolution Mass Spectrometry for Reaction Monitoring:
High-resolution mass spectrometry (HRMS) is a key technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₂BrClN₂O₂), the expected monoisotopic mass is 305.9771 g/mol . nih.gov HRMS is also invaluable for monitoring the progress of a chemical reaction by detecting the presence of starting materials, intermediates, and the final product in the reaction mixture.
| Technique | Application for this compound | Expected Outcome |
| 2D NMR (HSQC, HMBC) | Determination of the precise substitution pattern (regioselectivity) on the pyridine ring. | Unambiguous assignment of proton and carbon signals, confirming the 2-bromo, 4-chloro, and 3-N-Boc positions through observed correlations. |
| High-Resolution MS | Confirmation of elemental composition and monitoring of reaction progress. | Detection of the ion corresponding to the exact mass of the target compound, confirming its successful synthesis and purity. |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for the assessment of its purity.
Preparative High-Performance Liquid Chromatography (HPLC):
Preparative HPLC is a widely used method for purifying compounds on a larger scale. While specific preparative HPLC conditions for this compound are not publicly documented, a typical method would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent such as acetonitrile or methanol (B129727), often with a modifier like trifluoroacetic acid or formic acid to improve peak shape. The collection of fractions corresponding to the main peak would yield the purified compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Given the molecular weight and likely physical properties of this compound, it may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility. This technique would be useful for assessing the purity of the compound and identifying any volatile impurities.
| Method | Purpose | Typical Conditions (Hypothetical) |
| Preparative HPLC | Purification of the compound from a crude reaction mixture. | Column: Reversed-phase C18; Mobile Phase: Gradient of water/acetonitrile with 0.1% TFA; Detection: UV at a suitable wavelength (e.g., 254 nm). |
| GC-MS | Purity assessment and identification of volatile impurities. | Column: Capillary column (e.g., DB-5ms); Carrier Gas: Helium; Temperature Program: Ramped from a low to a high temperature to elute all components; Detection: Mass Spectrometry (Electron Ionization). |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For chiral molecules, it can also establish the absolute stereochemistry.
As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable. However, obtaining single crystals suitable for X-ray diffraction would allow for an unambiguous confirmation of the planar structure of the pyridine ring and the conformation of the N-Boc-substituent relative to the ring. To date, no crystal structure for this compound has been deposited in publicly accessible crystallographic databases.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies for Reactivity Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties and predict chemical reactivity without the need for empirical data. For 2-Bromo-4-chloro-N-Boc-pyridin-3-amine, DFT studies focus on its frontier molecular orbitals and reactivity indices to forecast its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key component of DFT that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com
While direct DFT calculations for this compound are not extensively published, data from analogous structures, such as 3-aminopyridine (B143674) derivatives and other halogenated aromatics, provide a strong basis for prediction. researchgate.netscirp.orgscirp.org The presence of the electron-donating N-Boc-amino group is expected to raise the HOMO energy, while the electronegative bromine and chlorine atoms, along with the pyridine (B92270) nitrogen, will lower the LUMO energy. This combination would likely result in a relatively small HOMO-LUMO gap, indicating a molecule that is moderately reactive and susceptible to both electrophilic and nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | ~ -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), offer quantitative measures of a molecule's reactivity. mdpi.comscirp.org
Chemical Hardness (η) is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Electronegativity (χ) describes the power of an atom or group to attract electrons.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.
Based on its predicted small energy gap, this compound is expected to be a relatively "soft" molecule, indicating higher reactivity.
Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on a molecule's surface. mdpi.com For this compound, an MEP map would highlight:
Electron-rich regions (negative potential) , colored in red, are predicted around the pyridine nitrogen and the carbonyl oxygen of the Boc group. These sites are susceptible to electrophilic attack. mdpi.com
Electron-deficient regions (positive potential) , colored in blue, would be located near the hydrogen atoms of the amine group. mdpi.com The regions around the carbon-halogen bonds would show the influence of the electronegative halogens, contributing to the electrophilic character of those carbon atoms.
Mechanistic Pathway Elucidation of Key Transformations
The most significant transformations involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Understanding the mechanistic pathway is crucial for controlling reaction outcomes. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov
Oxidative Addition : A low-valent palladium(0) complex reacts with the halo-pyridine, inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. This step is typically the rate-determining and selectivity-determining step. acs.org For the target molecule, the Pd(0) catalyst can add to either the C2-Br bond or the C4-Cl bond.
Transmetalation : The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination : The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Theoretical studies on dihalopyridines have shown that the energy barrier for oxidative addition is lower for the C-Br bond compared to the C-Cl bond and is also lower at the C2 position, which is activated by the adjacent nitrogen atom. acs.orgnih.gov Therefore, the primary mechanistic pathway is expected to involve the initial oxidative addition at the C2-Br bond.
Prediction of Site Selectivity in Cross-Coupling Reactions
A key question for multifunctionalized molecules like this compound is site selectivity in reactions where multiple reactive sites exist. In palladium-catalyzed cross-coupling, the reaction can occur at either the C2-Br or the C4-Cl position.
Computational and experimental studies on related 2,4-dihalopyridines have established a strong intrinsic preference for reaction at the C2 position. whiterose.ac.uknsf.gov This selectivity is governed by several factors:
Bond Dissociation Energy (BDE) : The C-Br bond is weaker than the C-Cl bond, making it easier to break during oxidative addition. nih.gov
Electronic Effects : The pyridine nitrogen atom activates the adjacent C2 position, making it more electrophilic and susceptible to oxidative addition by the electron-rich Pd(0) catalyst. nih.gov DFT calculations on dichloropyridines confirm that the C2-Cl bond has a lower BDE than other C-Cl bonds on the ring. nih.gov
Distortion-Interaction Model : Theoretical models show that the C2-X bond is easier to distort into the required geometry for the oxidative addition transition state. nsf.gov
Therefore, under standard palladium catalysis conditions (e.g., using mononuclear palladium catalysts with phosphine (B1218219) ligands), cross-coupling of this compound is strongly predicted to occur selectively at the C2-Br bond. whiterose.ac.ukresearchgate.net However, it is noteworthy that this innate selectivity can sometimes be reversed. Studies have shown that using highly sterically hindered N-heterocyclic carbene (NHC) ligands or specific catalyst systems that favor the formation of palladium clusters or nanoparticles can switch the selectivity to the C4 position. whiterose.ac.uknsf.gov
Table 2: Factors Influencing Site Selectivity in 2,4-Dihalopyridines
| Factor | Favors C2-Selectivity (Typical) | Favors C4-Selectivity (Atypical) |
|---|---|---|
| Halogen Identity | More reactive halogen (Br > Cl) | N/A |
| Electronic Activation | Proximity to pyridine nitrogen | N/A |
| Catalyst Type | Mononuclear Pd complexes (e.g., Pd(PPh3)4) researchgate.net | Multinuclear Pd clusters/nanoparticles whiterose.ac.uk |
| Ligand Type | Standard phosphine ligands (e.g., PPh3) whiterose.ac.uk | Sterically hindered NHC ligands (e.g., SIPr) nsf.gov |
Conformation and Stereochemical Analysis
The N-Boc protecting group introduces conformational flexibility to the molecule. The tert-butoxycarbonyl group can rotate around the N3-C(O) single bond, leading to different spatial arrangements. Computational methods, particularly DFT, can be used to perform a Potential Energy Surface (PES) scan to identify the most stable conformer(s). nih.gov In such a scan, the dihedral angle of the amide bond (C2-C3-N-C(O)) is systematically varied, and the energy is calculated at each point to find the global minimum.
Studies on other N-acylated and N-Boc protected amines show that there is often a preferred conformation that minimizes steric hindrance and maximizes electronic stabilization, such as conjugation between the nitrogen lone pair and the carbonyl group. nih.gov For this compound, the most stable conformation would likely involve a specific orientation of the bulky tert-butyl group relative to the substituted pyridine ring to alleviate steric clash with the adjacent bromine atom at the C2 position. The planarity of the amide linkage is also a key feature, although some twisting may occur. As the molecule is achiral, stereochemical analysis beyond conformational isomers is not applicable.
Emerging Research Directions and Future Perspectives
Development of More Sustainable and Eco-Friendly Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways for complex heterocyclic molecules. researchgate.net Future efforts in the synthesis of 2-Bromo-4-chloro-N-Boc-pyridin-3-amine and related compounds are expected to focus on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Key research directions include:
One-Pot and Multicomponent Reactions: Designing syntheses that combine multiple steps into a single operation without isolating intermediates can significantly reduce solvent usage and waste. nih.gov For instance, developing a one-pot procedure starting from simpler precursors to construct the substituted pyridine (B92270) ring would be a significant advancement.
Transition-Metal-Free Synthesis: While metal catalysts are powerful, concerns about their cost and toxicity are driving interest in metal-free alternatives. rsc.org Strategies utilizing organocatalysis or exploring the intrinsic reactivity of substrates under metal-free conditions are gaining traction. acs.org For example, transition-metal-free methods for pyridine formation that generate only water as a byproduct represent a highly sustainable approach. rsc.org
Alternative Energy Sources: The use of microwave irradiation and sonication are established green chemistry tools that can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. nih.gov Applying these technologies to the halogenation, amination, or cyclization steps in the synthesis of pyridine derivatives is a promising area of exploration.
Solvent-Free and Atom-Economical Reactions: Research into solvent-free reaction conditions, where reactants are mixed directly, offers a direct way to reduce volatile organic compound (VOC) emissions. acs.orgrsc.org An ideal synthetic route maximizes atom economy by ensuring that the maximum number of atoms from the reactants are incorporated into the final product. rsc.org
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Parameter | Conventional Approach | Potential Green Chemistry Approach |
|---|---|---|
| Strategy | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reaction nih.gov |
| Catalysis | Heavy metal catalysts (e.g., Pd, Ru) | Transition-metal-free or photocatalysis rsc.orgacs.org |
| Solvents | Use of chlorinated or other hazardous solvents | Solvent-free conditions or benign solvents (e.g., water, ethanol) acs.org |
| Byproducts | Stoichiometric inorganic salts, toxic waste | Minimal byproducts (e.g., water) rsc.org |
| Energy | Prolonged heating under reflux | Microwave-assisted synthesis, reduced reaction times nih.gov |
Catalyst Development for Enhanced Selectivity and Efficiency
Direct and regioselective functionalization of the pyridine core remains a significant challenge due to the electronic properties of the heterocycle. researchgate.netbohrium.com The development of novel catalysts is crucial for accessing specific substitution patterns, such as that in this compound, with high precision and efficiency.
Future research in catalysis will likely focus on:
Regioselective C-H Functionalization: Catalysts that can directly and selectively install bromo, chloro, and amino groups onto a pyridine scaffold would revolutionize its synthesis. While ortho- and para-functionalization are more established, achieving meta-selectivity remains a formidable challenge that new catalytic systems aim to solve. bohrium.comnih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. acs.org The development of organic photocatalysts, such as quinolinones, offers a sustainable alternative to traditional iridium- or ruthenium-based catalysts for functionalizing pyridine derivatives. acs.org
Earth-Abundant Metal Catalysis: To improve cost-effectiveness and sustainability, there is a growing trend to replace precious metal catalysts (e.g., palladium, rhodium) with those based on earth-abundant and less toxic metals like nickel, copper, and iron. chemrxiv.org Developing Ni-based catalysts, for example, can offer unique reactivity and selectivity in C-H functionalization reactions of pyridines. chemrxiv.org
Flow Chemistry Applications in Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and reaction control. rsc.org The synthesis of halogenated intermediates like this compound involves reactions that can be significantly improved using flow technology.
Key areas for the application of flow chemistry include:
Enhanced Safety with Hazardous Reagents: Halogenation reactions often use toxic and corrosive reagents like elemental bromine or chlorine. rsc.org Flow reactors minimize the volume of hazardous material being reacted at any given moment and allow for the safe in-situ generation and immediate consumption of unstable intermediates. mdpi.com
Precise Control of Reaction Parameters: Flow reactors provide superior control over temperature, pressure, and residence time. rsc.org This is critical for managing highly exothermic halogenation reactions and for improving selectivity in cases where multiple products can form. rsc.org
Improved Efficiency and Scalability: The enhanced heat and mass transfer in microreactors can lead to dramatically shorter reaction times and higher yields compared to batch synthesis. organic-chemistry.org Processes developed in flow can often be scaled up more reliably by extending the operation time or by using parallel reactors. organic-chemistry.org Photochemical reactions, in particular, benefit from the uniform irradiation achievable in flow reactors. rsc.org
Table 2: Hypothetical Comparison of a Halogenation Step in Batch vs. Flow Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Large volume of hazardous reagent, risk of thermal runaway | Small reaction volume, excellent heat dissipation, enhanced safety rsc.org |
| Reaction Time | Hours | Minutes organic-chemistry.org |
| Selectivity | Potential for over-reaction or side products due to poor mixing/heating | Precise residence time control leads to higher selectivity rsc.org |
| Scalability | Challenging due to changes in surface-to-volume ratio | Straightforward scale-up by continuous operation organic-chemistry.org |
| Workup | Often requires quenching of excess reagent | In-line quenching and purification can be integrated |
Exploration of Novel Reactivity Patterns
The unique arrangement of substituents in this compound provides a platform for exploring novel and selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited in sequential functionalization.
Future research will likely explore:
Chemoselective Cross-Coupling: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the selective functionalization of the C2 position while leaving the C4 chloro substituent intact for subsequent transformations.
Directed Ortho-Metalation (DoM): The N-Boc-amino group could potentially act as a directing group to facilitate metalation and subsequent functionalization of the adjacent C4 position, although the presence of the chloro group at this position would lead to more complex reactivity, possibly involving halogen-metal exchange.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to SNAr reactions. The chloro group at the C4 position can be displaced by various nucleophiles. The relative reactivity of halopyridines in SNAr reactions is typically F > Cl > Br, offering another handle for selective modification under the right conditions. nih.gov
Application in Chemical Biology Probes (focus on synthetic aspects, not biological activity)
Chemical biology probes are essential tools for studying biological systems. The scaffold of this compound is well-suited for the synthesis of such probes due to its multiple, orthogonally reactive functional groups. The focus remains on the synthetic strategies for their construction.
The synthetic utility of this compound as a probe precursor lies in its capacity for stepwise modification:
Primary Functionalization via C-Br Bond: The more labile C2-bromo position can be used as the primary site for introducing a key molecular fragment. For example, a Suzuki coupling can be employed to attach a reporter group (e.g., a fluorophore precursor) or a linker arm. nih.gov
Secondary Functionalization via C-Cl Bond: The C4-chloro position can be targeted in a subsequent step, perhaps through a more forcing cross-coupling reaction or an SNAr reaction to introduce a second element, such as a photo-affinity label or a solubility-enhancing group.
Amine Group as a Versatile Handle: The Boc-protected amine at C3 can be deprotected under acidic conditions to reveal a primary amine. This amine is a versatile functional handle for attaching biomolecules, linkers, or other moieties via stable amide bond formation.
This step-wise approach allows for the modular construction of complex probes where each component (e.g., binding element, linker, reporter tag) can be systematically installed, leveraging the inherent reactivity differences within the this compound structure.
Q & A
Q. Can the chloro substituent be selectively replaced via nucleophilic aromatic substitution (SNAr)?
- Methodology : Activate the chloro position using electron-withdrawing groups (if absent) or Lewis acids (e.g., AlCl₃). Perform SNAr with amines or alkoxides in polar aprotic solvents (DMF, DMSO). Monitor selectivity via ¹H NMR kinetics studies .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
